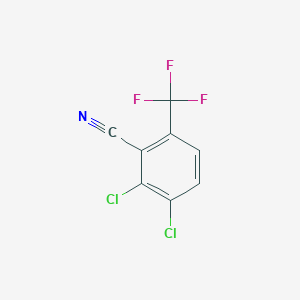

2,3-Dichloro-6-(trifluoromethyl)benzonitrile

Vue d'ensemble

Description

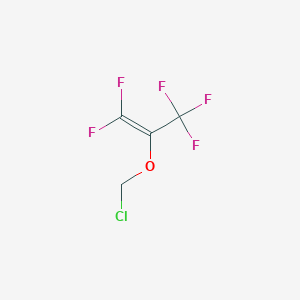

2,3-Dichloro-6-(trifluoromethyl)benzonitrile, also known as DCTN, is a yellow solid that is primarily used as a herbicide. It has a molecular weight of 240.01 .

Molecular Structure Analysis

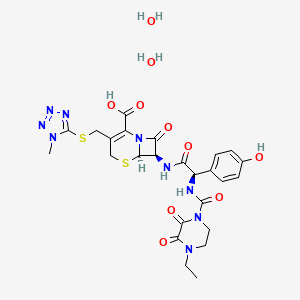

The IUPAC name of 2,3-Dichloro-6-(trifluoromethyl)benzonitrile is 2,3-dichloro-6-(trifluoromethyl)benzonitrile. Its InChI code is 1S/C8H2Cl2F3N/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-2H and the InChI key is SVRLNDUHOQEVFN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2,3-Dichloro-6-(trifluoromethyl)benzonitrile is a solid crystal at ambient temperature .Applications De Recherche Scientifique

- Pharmaceutical Chemistry

- Trifluoromethyl (TFM, -CF3) group-containing compounds have been extensively used in the development of new drugs .

- Over the past 20 years, the FDA has approved numerous drugs that contain the TFM group .

- These drugs have been used to treat various diseases and disorders .

- The synthesis of these drugs often involves the use of compounds like “2,3-Dichloro-6-(trifluoromethyl)benzonitrile” as intermediates or starting materials .

- For example, Tetrahydrofuran, 2,4-dichloro-6-(6-trifluoromethyl-pyridin-2-yl), 3,5-triazine, 4-amino-2-(trifluoromethyl)pyridine, and NaHCO3 were added to a reaction tank at a temperature of 20–35 °C. The resultant mixture was heated to reflux (75–80 °C) for 20–24 h .

-

Medicinal Chemistry

- Ubrogepant is a medicament used for acute migraine with or without visual disturbances .

- The trifluoromethyl group in Ubrogepant plays a crucial role in its pharmacological activity .

- The synthesis of Ubrogepant involves the use of trifluoromethyl group-containing compounds as intermediates .

- The synthesis process involves complex organic reactions under controlled conditions .

- The effectiveness of Ubrogepant in treating migraines has been demonstrated in various clinical trials .

-

Material Science

- Trifluoromethyl group-containing compounds are used in the synthesis of high-performance polymers .

- These polymers exhibit excellent thermal stability, chemical resistance, and mechanical properties .

- The synthesis process involves the polymerization of trifluoromethyl group-containing monomers .

- The properties of the resulting polymers can be tailored by varying the composition of the monomers .

- These polymers have been used in various applications such as coatings, films, and fibers .

-

Agrochemicals

- Trifluoromethyl group-containing compounds are used in the synthesis of various agrochemicals .

- These agrochemicals are used to control pests and diseases in crops .

- The synthesis process involves complex organic reactions under controlled conditions .

- The effectiveness of these agrochemicals in controlling pests and diseases has been demonstrated in various field trials .

-

Electronics

- Trifluoromethyl group-containing compounds are used in the synthesis of materials for electronic devices .

- These materials exhibit excellent electrical properties .

- The synthesis process involves the polymerization of trifluoromethyl group-containing monomers .

- The properties of the resulting materials can be tailored by varying the composition of the monomers .

- These materials have been used in various applications such as semiconductors, conductors, and insulators .

Propriétés

IUPAC Name |

2,3-dichloro-6-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2F3N/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRLNDUHOQEVFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)C#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501258235 | |

| Record name | 2,3-Dichloro-6-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501258235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-6-(trifluoromethyl)benzonitrile | |

CAS RN |

186517-39-5 | |

| Record name | 2,3-Dichloro-6-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186517-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-6-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501258235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[(9E,12E)-octadeca-9,12-dienoyl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1353721.png)

![2-[(E)-2-Nitroethenyl]phenol](/img/structure/B1353724.png)

![(NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B1353725.png)

![Disodium 4-[1,1,1,3,3,3-hexafluoro-2-(4-oxidophenyl)propan-2-yl]phenolate](/img/structure/B1353735.png)

![2-[4-(Trifluoromethyl)phenyl]pyridine](/img/structure/B1353766.png)